molecular formula C24H21N3O3 B11365679 N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365679
M. Wt: 399.4 g/mol
InChI Key: NJSDJRVMQLAXEC-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction.

    Incorporation of the Pyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or ethoxyphenyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its interaction with specific biological targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-thiazole-3-carboxamide

Uniqueness

N-benzyl-5-(4-ethoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-benzyl-5-(4-ethoxyphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-2-29-20-13-11-19(12-14-20)22-16-21(26-30-22)24(28)27(23-10-6-7-15-25-23)17-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3

InChI Key

NJSDJRVMQLAXEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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